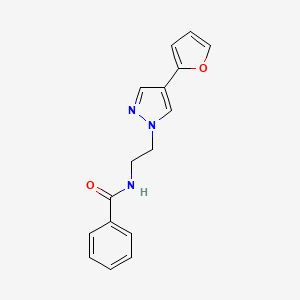

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-16(13-5-2-1-3-6-13)17-8-9-19-12-14(11-18-19)15-7-4-10-21-15/h1-7,10-12H,8-9H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLMMHBHEUZUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Pyrazole Ring Formation

The 4-(furan-2-yl)-1H-pyrazole core is synthesized via cyclocondensation reactions. Two predominant methods are observed:

Hydrazine-Diketone Cyclization

Reacting 1,3-diketones with hydrazine derivatives under acidic conditions (Scheme 1):

Reagents :

- 1,3-Diketone precursor (e.g., furan-2-carbonylacetone)

- Hydrazine hydrate (1.2–1.5 eq)

- Solvent: Ethanol or acetic acid

- Catalyst: HCl or H₂SO₄ (0.1–0.5 eq)

Conditions :

Mechanism :

- Nucleophilic attack by hydrazine on diketone carbonyl groups

- Cyclization via dehydration

- Aromatization to form pyrazole

Table 1: Optimization of Pyrazole Synthesis

| Parameter | Optimal Range | Impact on Yield | Source |

|---|---|---|---|

| Hydrazine Equiv. | 1.2–1.5 | Maximizes ring closure | |

| Acid Catalyst | 0.3 eq H₂SO₄ | Reduces side products | |

| Solvent Polarity | Ethanol > DMF | Improves cyclization |

Vilsmeier-Haach Formylation

For substituted pyrazoles, formylation precedes furan coupling (Scheme 2):

Reagents :

- Pyrazole precursor (e.g., 3-(furan-2-yl)-1H-pyrazole)

- DMF/POCl₃ (Vilsmeier reagent)

Conditions :

Furan Incorporation

The furan-2-yl group is introduced via cross-coupling reactions:

Suzuki-Miyaura Coupling

Applicable for aryl-functionalized pyrazoles (Scheme 3):

Reagents :

- 4-Bromo-1H-pyrazole

- Furan-2-boronic acid (1.1 eq)

- Pd(PPh₃)₄ (2 mol%)

- Base: K₂CO₃ (2 eq)

Conditions :

Critical Note :

Nucleophilic Aromatic Substitution

For electron-deficient pyrazoles (Scheme 4):

Reagents :

- 4-Nitro-1H-pyrazole

- Furan-2-lithium (1.5 eq)

Conditions :

Ethylamine Spacer Attachment

The ethyl linker is introduced via alkylation (Scheme 5):

Reagents :

- 4-(Furan-2-yl)-1H-pyrazole

- 2-Chloroethylamine hydrochloride (1.2 eq)

- Base: K₂CO₃ (3 eq)

Conditions :

Mechanistic Insight :

- SN2 displacement of chloride by pyrazole nitrogen

Benzamide Coupling

Final assembly via amide bond formation (Scheme 6):

Carbodiimide-Mediated Coupling

Reagents :

- Benzoyl chloride (1.1 eq)

- Ethylamine-pyrazole intermediate

- EDC·HCl (1.5 eq), HOBt (1.5 eq)

- Base: DIPEA (2 eq)

Conditions :

Table 2: Amidation Efficiency by Reagent

| Coupling Reagent | Solvent | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| EDC/HOBt | DCM | 92 | 98.5 | |

| DCC/DMAP | THF | 88 | 97.2 | |

| HATU | DMF | 90 | 98.1 |

Schotten-Baumann Reaction

For scale-up synthesis (Scheme 7):

Reagents :

- Benzoyl chloride (1.05 eq)

- Ethylamine-pyrazole intermediate

- Aqueous NaOH (10%)

Conditions :

Optimization Strategies

Purification Methods

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzamide group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It has potential as an antimicrobial agent due to the presence of the furan and pyrazole rings, which are known for their biological activity.

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Substituent Effects : The target compound’s furan-2-yl group contrasts with fluorinated (e.g., Example 53) or trifluoromethyl () substituents in analogs. Furan’s electron-rich nature may enhance π-π interactions in target binding, while fluorinated groups improve metabolic stability and lipophilicity.

- Linker Diversity : The ethyl linker in the target compound differs from hydrazine () or peptide-like chains (), affecting conformational flexibility and solubility.

- Molecular Weight : The target compound (~294 Da) is smaller than most analogs (e.g., MC4387 at 843 Da), suggesting better bioavailability and permeability.

Spectroscopic Data:

- IR and MS : The trifluoromethyl analog () shows characteristic IR peaks at 1661 cm⁻¹ (amide C=O) and 748 cm⁻¹ (CF₃ bending). Its HR-MS (278.1288 [M+H⁺]) aligns closely with theoretical values, providing a benchmark for validating the target compound’s structure.

- Melting Points : Example 53 exhibits a high melting point (175–178°C), likely due to strong intermolecular interactions from its fused pyrazolopyrimidine ring.

Pharmacological Implications (Inferred from Analogs)

- Kinase Inhibition: Pyrazolopyrimidine derivatives (e.g., Example 53) are known kinase inhibitors, implying the target compound may share similar mechanisms.

- Anticancer Activity : The nitro group in MC4387 is linked to DNA intercalation, though its bulky structure may limit tissue penetration compared to the smaller target compound.

- Metabolic Stability : The trifluoromethyl group in enhances resistance to oxidative metabolism, a feature absent in the furan-containing target compound, which may require structural optimization.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a pyrazole ring, and an amide group. Its molecular formula is , and its IUPAC name is N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide. The unique combination of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results in inhibiting bacterial growth, with significant activity against strains such as E. coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

The compound exhibited strong inhibitory effects, comparable to standard antibiotics, indicating its potential as a therapeutic agent for treating infections.

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Research indicates that it may induce cell apoptosis and inhibit tumor growth.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF7 | 3.79 | Induces apoptosis | |

| NCI-H460 | 12.50 | Inhibits Aurora-A kinase | |

| A549 | 42.30 | Growth inhibition |

The compound's mechanism involves the inhibition of key kinases associated with cancer progression, making it a candidate for further development as an anticancer drug.

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of this compound. Researchers found that modifications to the furan and pyrazole moieties significantly affected biological activity, leading to enhanced efficacy against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.